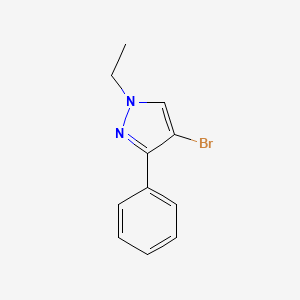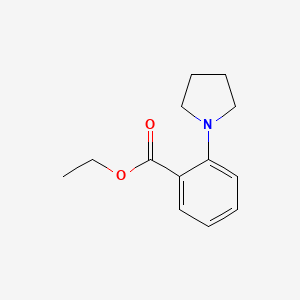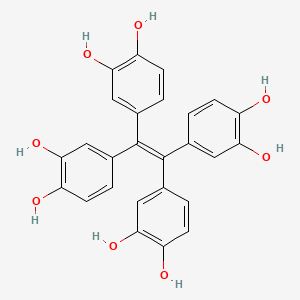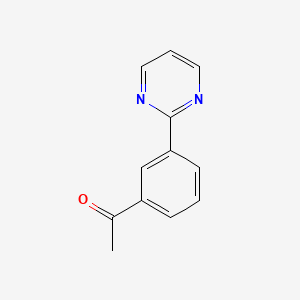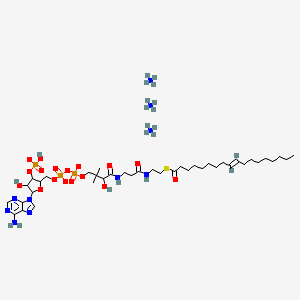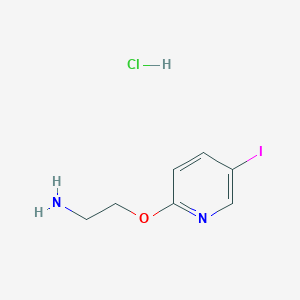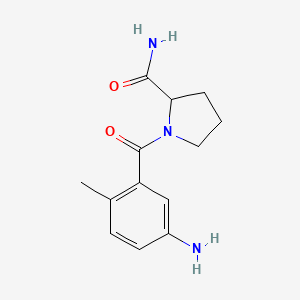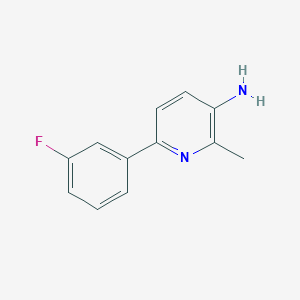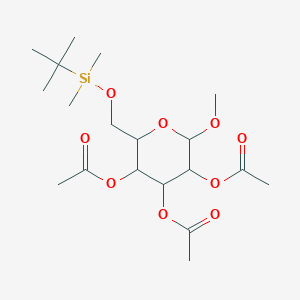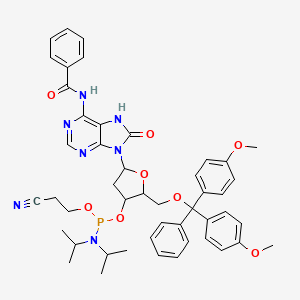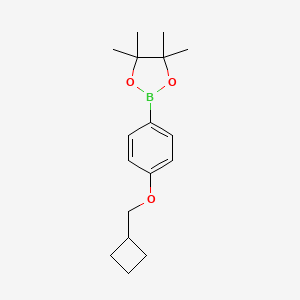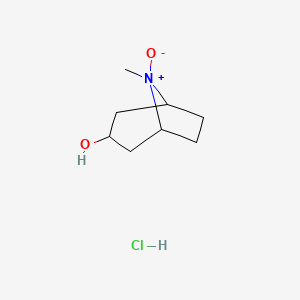
tropine-N-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropine-N-oxide hydrochloride is an organic compound with the molecular formula C8H16ClNO2. It is a derivative of tropine, a bicyclic nitrogen-containing compound. This compound is typically a white to off-white solid that is soluble in water and alcohols. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tropine-N-oxide hydrochloride can be synthesized through the oxidation of tropine. The oxidation process typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The final product is purified through recrystallization and drying to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tropine-N-oxide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert tropine-N-oxide back to tropine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: More oxidized tropine derivatives.
Reduction: Tropine.
Substitution: Various substituted tropine derivatives depending on the reagents used.
Scientific Research Applications
Tropine-N-oxide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tropine moiety into complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tropine-N-oxide hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Tropine-N-oxide hydrochloride can be compared with other similar compounds, such as:
Tropine: The parent compound, which lacks the N-oxide functional group.
Scopolamine: Another tropane alkaloid with different pharmacological properties.
Atropine: A well-known tropane alkaloid used in medicine.
Uniqueness: this compound is unique due to its N-oxide functional group, which imparts different chemical reactivity and biological activity compared to its parent compound, tropine. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(11)6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H |
InChI Key |
ZSDLNBKLPANNML-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


